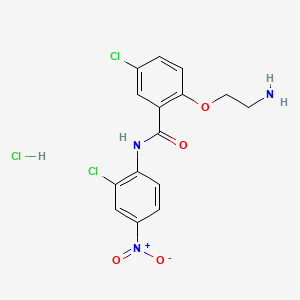

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

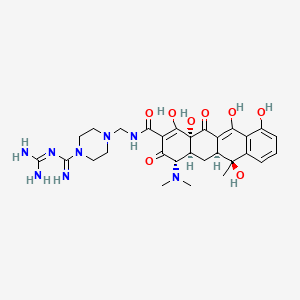

HJC0152 est un composé de petite molécule qui a été développé comme un inhibiteur puissant de la protéine transducteur de signal et activateur de la transcription 3 (STAT3). STAT3 est un facteur de transcription qui joue un rôle crucial dans la prolifération cellulaire, la survie et la transformation maligne. Une activation aberrante de STAT3 est fréquemment observée dans divers cancers humains, ce qui en fait une cible attrayante pour la thérapie anticancéreuse .

Mécanisme D'action

Target of Action

HJC0152 hydrochloride, also known as HJC0152, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a member of the STAT family and is constitutively activated in various human cancers . It plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

HJC0152 acts as an orally active inhibitor of STAT3 . It significantly inhibits the phosphorylation of STAT3 at Tyr705, thereby preventing its activation . This inhibition disrupts the dimerization of STAT3, preventing its translocation to the nucleus and subsequent transactivation of downstream target genes .

Biochemical Pathways

The inhibition of STAT3 by HJC0152 affects several biochemical pathways. It has been found to modulate metabolism, significantly reducing and disrupting several metabolites in the purine, glutathione, and pyrimidine metabolism pathways . This modulation of metabolic pathways contributes to the compound’s anticancer effects .

Result of Action

HJC0152 has shown significant anticancer effects. It efficiently reduces the proliferation of cancer cells, promotes the generation of reactive oxygen species (ROS), induces apoptosis, triggers DNA damage, and reduces motility in cancer cells . In vivo, HJC0152 significantly inhibits the growth of xenograft tumors .

Action Environment

The action of HJC0152 can be influenced by various environmental factors. It’s important to note that the effectiveness of HJC0152 has been demonstrated both in vitro and in vivo , suggesting its action is effective in different environments.

Analyse Biochimique

Biochemical Properties

HJC0152 hydrochloride functions as an inhibitor of STAT3, a protein involved in the JAK/STAT signaling pathway. This compound interacts with STAT3 by binding to its SH2 domain, thereby preventing its dimerization and subsequent translocation to the nucleus. This inhibition leads to a decrease in the transcription of STAT3 target genes, which are involved in cell proliferation and survival . Additionally, HJC0152 hydrochloride has been shown to reduce the levels of phosphorylated STAT3, further inhibiting its activity .

Cellular Effects

HJC0152 hydrochloride exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer (NSCLC) cells, HJC0152 hydrochloride reduces cell proliferation, promotes the generation of reactive oxygen species (ROS), induces apoptosis, triggers DNA damage, and reduces cell motility . In head and neck squamous cell carcinoma (HNSCC) cells, it inhibits cell proliferation, induces cell cycle arrest at the G0/G1 phase, and reduces cell invasion . These effects are mediated through the inhibition of STAT3 signaling and the modulation of metabolic pathways .

Molecular Mechanism

The molecular mechanism of HJC0152 hydrochloride involves the inhibition of STAT3 signaling. By binding to the SH2 domain of STAT3, HJC0152 hydrochloride prevents STAT3 dimerization and nuclear translocation, thereby inhibiting the transcription of STAT3 target genes . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-Myc and cyclin D1 . Additionally, HJC0152 hydrochloride affects other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HJC0152 hydrochloride have been observed to change over time. The compound has shown stability under various storage conditions, with a shelf life of up to two years when stored at -20°C . In in vitro studies, HJC0152 hydrochloride has demonstrated sustained inhibition of STAT3 activity and cell proliferation over extended periods . In in vivo studies, the compound has shown long-term effects on tumor growth and metastasis, with significant inhibition observed in animal models .

Dosage Effects in Animal Models

The effects of HJC0152 hydrochloride vary with different dosages in animal models. In mouse models of breast cancer, HJC0152 hydrochloride has been shown to inhibit tumor growth at doses of 7.5 mg/kg and 25 mg/kg . Higher doses of the compound have not shown significant toxicity, indicating a favorable safety profile

Metabolic Pathways

HJC0152 hydrochloride is involved in various metabolic pathways, including the modulation of glucose and energy metabolism. The compound has been shown to affect the levels of several metabolites, including those involved in purine, glutathione, and pyrimidine metabolism . By inhibiting STAT3 signaling, HJC0152 hydrochloride disrupts the metabolic balance within cells, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

HJC0152 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to inhibit the nuclear translocation of phosphorylated STAT3, thereby preventing its activity in the nucleus . Additionally, HJC0152 hydrochloride affects the localization and accumulation of other proteins involved in cell signaling and metabolism .

Subcellular Localization

The subcellular localization of HJC0152 hydrochloride is primarily in the cytoplasm, where it interacts with STAT3 and other proteins involved in cell signaling . The compound inhibits the phosphorylation of STAT3 at the Tyr705 residue, preventing its translocation to the nucleus and subsequent transcriptional activity . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival .

Méthodes De Préparation

HJC0152 a été développé par le biais de stratégies de conception de médicaments basées sur la structure et les fragments, ainsi que par la modélisation moléculaire et l'amarrage in silico Le composé est généralement synthétisé en laboratoire, et les conditions réactionnelles comprennent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

HJC0152 subit diverses réactions chimiques, notamment :

Oxydation : HJC0152 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : HJC0152 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes afin de modifier son activité. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .

Applications de la recherche scientifique

HJC0152 a démontré un potentiel significatif dans la recherche scientifique, en particulier dans le domaine de la thérapie anticancéreuse. Son application principale est en tant qu'inhibiteur de la voie de signalisation STAT3, qui est impliquée dans divers cancers, notamment le cancer du sein, le cancer gastrique et le cancer du poumon non à petites cellules . Le composé a montré des résultats prometteurs dans l'inhibition de la prolifération des cellules cancéreuses, l'induction de l'apoptose et la réduction de la croissance tumorale dans des études précliniques . En outre, des dégradeurs de chimères de ciblage de la protéolyse (PROTAC) basés sur HJC0152 ont été développés pour améliorer sa puissance et son efficacité .

Mécanisme d'action

HJC0152 exerce ses effets en ciblant directement la protéine STAT3. Il inhibe la phosphorylation de STAT3 à des résidus spécifiques (Tyr705 et Ser727), ce qui est essentiel pour son activation et sa translocation ultérieure vers le noyau . En inhibant la phosphorylation de STAT3, HJC0152 empêche la transcription des gènes cibles en aval impliqués dans la prolifération et la survie cellulaires. Cela conduit à la suppression de la croissance des cellules cancéreuses et à l'induction de l'apoptose .

Applications De Recherche Scientifique

HJC0152 has demonstrated significant potential in scientific research, particularly in the field of cancer therapy. Its primary application is as an inhibitor of the STAT3 signaling pathway, which is implicated in various cancers, including breast cancer, gastric cancer, and non-small-cell lung cancer . The compound has shown promising results in inhibiting cancer cell proliferation, inducing apoptosis, and reducing tumor growth in preclinical studies . Additionally, HJC0152-based proteolysis-targeting chimera (PROTAC) degraders have been developed to enhance its potency and efficacy .

Comparaison Avec Des Composés Similaires

HJC0152 est comparé à d'autres inhibiteurs de STAT3, tels que Stattic et d'autres composés expérimentaux. Alors que Stattic inhibe également STAT3, HJC0152 a montré une puissance et une efficacité améliorées dans des études précliniques . En outre, les dégradeurs PROTAC basés sur HJC0152 ont démontré une inhibition améliorée de la signalisation STAT3 par rapport au composé principal . Des composés similaires comprennent JMX1122, JMX1123 et JMX1124, qui sont des dérivés de HJC0152 avec des propriétés chimiques modifiées et une activité anticancéreuse améliorée .

Propriétés

IUPAC Name |

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHLOYBZOONSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)

![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)